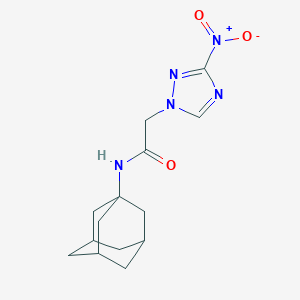
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a compound that combines the structural features of adamantane and triazole. Adamantane is known for its conformational rigidity, lipophilicity, and spherical geometry, while triazole rings are commonly used in the design of biologically active compounds
Vorbereitungsmethoden
The synthesis of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves the regioselective adamantylation of 1,2,4-triazole derivatives. The reaction typically uses high-acid systems such as AdOH–HClO4 and AdOH–H2SO4 . The adamantyl cation attacks the N-1 nitrogen atom of the triazole ring, ensuring regioselectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of other complex molecules due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and conformational rigidity of the compound, allowing it to interact effectively with biological membranes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-(ADAMANTAN-1-YL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)-1H-1,2,3-triazoles: These compounds also feature the adamantyl and triazole moieties but differ in the position and type of substituents.
N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide: This compound has a similar triazole ring but with different substituents, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of adamantyl and nitro-triazole moieties, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H19N5O3 |
|---|---|
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H19N5O3/c20-12(7-18-8-15-13(17-18)19(21)22)16-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H,16,20) |
InChI-Schlüssel |
GMRNITDGXUHIRC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-] |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC(=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















